TAK-418
描述
TAK-418 is a novel small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1). This compound has shown promise in treating neurodevelopmental disorders by targeting the catalytic flavin adenine dinucleotide (FAD) in the LSD1 active site . This compound has been found to improve social and memory deficits in animal models of neurodevelopmental disorders without causing significant hematological toxicity .
准备方法
合成路线和反应条件: TAK-418 的合成涉及几个关键步骤,从 5-溴噻吩-3-羧酸开始 。 然后,中间体化合物经受各种化学反应,包括环丙基甲基化和胺化,形成最终产物 。 反应条件通常涉及使用有机溶剂和催化剂来促进所需的转化 。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程针对产量和纯度进行了优化,确保最终产品符合严格的质量标准。 连续流动反应器和自动化系统的使用有助于扩大生产规模,同时保持一致性 。
化学反应分析
反应类型: TAK-418 经历了几种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将 this compound 转化为其还原形式。
常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 。 反应条件通常涉及控制温度和 pH 值以确保预期的结果 。
形成的主要产物: 这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的生物活性,使其可用于进一步的研究和开发 。
科学研究应用
TAK-418 具有广泛的科学研究应用,包括:
作用机制
TAK-418 通过不可逆地抑制 LSD1 的活性来发挥作用。 LSD1 是一种酶,可以去甲基化单甲基化和二甲基化组蛋白 H3 赖氨酸 4 (H3K4me1/2) 和赖氨酸 9 (H3K9me1/2) 。 通过抑制 LSD1,this compound 提高了甲基化组蛋白的水平,导致基因表达发生变化 。 这种机制有助于在神经发育障碍中使基因表达的异常表观遗传控制正常化 。
相似化合物的比较
类似化合物:
反苯环丙胺: 另一种 LSD1 抑制剂,但具有不同的安全性概况。
ORY-1001: 一种可逆的 LSD1 抑制剂,用于临床试验。
GSK-2879552: 一种不可逆的 LSD1 抑制剂,具有不同的药代动力学特性.
TAK-418 的独特性: This compound 因其优越的安全性概况而脱颖而出,特别是它对血液学参数的影响最小 。 与其他 LSD1 抑制剂不同,this compound 不会引起明显的血小板减少症,使其成为长期使用的更安全选择 。
总之,this compound 是一种很有前途的化合物,在治疗神经发育障碍方面具有巨大潜力。其独特的作用机制和良好的安全性概况使其成为科学研究和治疗开发的宝贵工具。
属性
IUPAC Name |
5-[(1R,2R)-2-(cyclopropylmethylamino)cyclopropyl]-N-(oxan-4-yl)thiophene-3-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S.ClH/c20-17(19-13-3-5-21-6-4-13)12-7-16(22-10-12)14-8-15(14)18-9-11-1-2-11;/h7,10-11,13-15,18H,1-6,8-9H2,(H,19,20);1H/t14-,15-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEWMGOHGNRDKC-CTHHTMFSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC2C3=CC(=CS3)C(=O)NC4CCOCC4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN[C@@H]2C[C@H]2C3=CC(=CS3)C(=O)NC4CCOCC4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818252-53-7 | |
Record name | TAK-418 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818252537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-418 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVM0PK6IHG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。